molecular formula C29H39NO3Si B12580936 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline CAS No. 265658-50-2

4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline

Cat. No.: B12580936
CAS No.: 265658-50-2
M. Wt: 477.7 g/mol
InChI Key: VDSDERAYNRBCPT-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline is a complex organic compound that belongs to the class of anilines It is characterized by the presence of a triethoxysilyl group, which imparts unique properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline typically involves multiple steps. One common method includes the reaction of 4-methylbenzenamine with 4-methylphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline involves its interaction with specific molecular targets. The triethoxysilyl group allows for strong binding to surfaces, making it effective in applications such as coatings and adhesives. In biological systems, the compound may interact with cellular membranes and proteins, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N,N-bis(4-methylphenyl)aniline
  • N-[3-(Trimethoxysilyl)propyl]aniline
  • Tris(4-methylphenyl)amine

Uniqueness

4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline is unique due to the presence of the triethoxysilyl group, which imparts enhanced binding properties and chemical stability. This makes it particularly valuable in industrial applications where strong adhesion and durability are required .

Properties

CAS No.

265658-50-2

Molecular Formula

C29H39NO3Si

Molecular Weight

477.7 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(3-triethoxysilylpropyl)phenyl]aniline

InChI

InChI=1S/C29H39NO3Si/c1-6-31-34(32-7-2,33-8-3)23-9-10-26-15-21-29(22-16-26)30(27-17-11-24(4)12-18-27)28-19-13-25(5)14-20-28/h11-22H,6-10,23H2,1-5H3

InChI Key

VDSDERAYNRBCPT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(OCC)OCC

Origin of Product

United States

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